ITMN 4077

Description

Properties

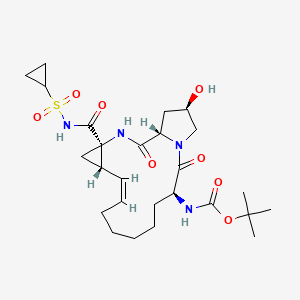

IUPAC Name |

tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40N4O8S/c1-25(2,3)38-24(35)27-19-10-8-6-4-5-7-9-16-14-26(16,23(34)29-39(36,37)18-11-12-18)28-21(32)20-13-17(31)15-30(20)22(19)33/h7,9,16-20,31H,4-6,8,10-15H2,1-3H3,(H,27,35)(H,28,32)(H,29,34)/b9-7-/t16-,17-,19+,20+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGKXZHTCMUVEE-JXUUZEIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)O)C(=O)NS(=O)(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCCC/C=C\[C@@H]2C[C@]2(NC(=O)[C@@H]3C[C@H](CN3C1=O)O)C(=O)NS(=O)(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of ITMN-4077 (Danoprevir): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ITMN-4077, more commonly known as danoprevir (formerly ITMN-191/R7227), is a potent, orally bioavailable, macrocyclic peptidomimetic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 3/4A (NS3/4A) serine protease.[1][2] This enzyme is crucial for viral replication, making it a prime target for antiviral therapies.[3] This technical guide provides a comprehensive overview of the mechanism of action of danoprevir, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of HCV NS3/4A Protease

The primary mechanism of action of danoprevir is the direct inhibition of the HCV NS3/4A protease. The NS3 protein possesses a serine protease domain at its N-terminus, which requires the viral non-structural protein 4A (NS4A) as a cofactor for its enzymatic activity.[4] This NS3/4A protease complex is responsible for the post-translational cleavage of the HCV polyprotein at four specific sites (NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B), yielding mature non-structural proteins that are essential for the formation of the viral replication complex.[5]

Danoprevir binds to the active site of the NS3/4A protease with high affinity, blocking its proteolytic activity.[2] This inhibition prevents the processing of the viral polyprotein, thereby disrupting the HCV life cycle and suppressing viral replication.[6]

Quantitative Data on Inhibitory Activity

The potency of danoprevir has been evaluated against various HCV genotypes and resistant variants using both biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of Danoprevir against HCV NS3/4A Protease

| HCV Genotype/Isolate | Assay Type | Parameter | Value (nM) |

| Genotype 1 (reference) | Enzymatic | IC50 | 0.29[7] |

| Genotype 1a | Enzymatic | IC50 | 0.2 - 0.4[8] |

| Genotype 1b | Enzymatic | IC50 | 0.2 - 0.4[8] |

| Genotype 1b (replicon) | Cell-based | EC50 | 1.8[7] |

| Genotype 2b | Enzymatic | IC50 | 1.6[8] |

| Genotype 3a | Enzymatic | IC50 | 3.5[8] |

| Genotype 4 | Enzymatic | IC50 | 0.2 - 0.4[8] |

| Genotype 5 | Enzymatic | IC50 | 0.2 - 0.4[8] |

| Genotype 6 | Enzymatic | IC50 | 0.2 - 0.4[8] |

Table 2: Antiviral Activity of Danoprevir against Resistant Variants

| NS3 Mutation | Fold Increase in EC50 |

| V36M | No significant change[7] |

| R155K | 62-fold[7] |

| V170A | No significant change[7] |

Table 3: Clinical Efficacy of Danoprevir-based Regimens

| Patient Population | Treatment Regimen | Efficacy Endpoint | Result |

| Treatment-naïve, non-cirrhotic, HCV Genotype 1b | Danoprevir/ritonavir + Peginterferon alfa-2a + Ribavirin (12 weeks) | SVR12 | 97.1%[1] |

| Treatment-naïve, HCV Genotype 1 | Danoprevir monotherapy (200 mg q8h, 14 days) | Maximal HCV RNA reduction | -3.9 log10 IU/mL[9] |

| Prior null responders, HCV Genotype 1b | Danoprevir/ritonavir + Peginterferon alfa-2a + Ribavirin (12 weeks) | SVR24 | 88%[5] |

Experimental Protocols

Biochemical Assay: FRET-based NS3/4A Protease Inhibition Assay

This assay quantifies the in vitro inhibitory activity of danoprevir against the purified HCV NS3/4A protease.

-

Principle: A synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair is used. Cleavage of the substrate by the NS3/4A protease separates the FRET pair, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

-

Materials:

-

Purified recombinant HCV NS3/4A protease (e.g., K2040 enzyme at 50 pM).[7]

-

NS4A peptide (25 µM).[7]

-

FRET substrate: Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]-AS-Cys(5-FAMsp)-NH2 (0.5 µM).[7]

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 15% (v/v) glycerol, 10 mM dithiothreitol.[7]

-

Danoprevir (serially diluted).

-

96-well black plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Set up reactions in 96-well plates.

-

Add assay buffer, NS4A peptide, and FRET substrate to each well.

-

Add serially diluted danoprevir to the test wells. Include control wells with no inhibitor and no enzyme.

-

Initiate the reaction by adding the NS3/4A protease.

-

Monitor the increase in fluorescence over time (e.g., for up to 1 hour) using a fluorescence plate reader.[7]

-

Calculate the initial reaction rates from the linear phase of the reaction.

-

Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic function.[7]

-

Cell-based Assay: HCV Replicon Assay

This assay measures the antiviral activity of danoprevir in a cellular context.

-

Principle: Human hepatoma cells (Huh-7) are engineered to contain a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) or a selectable marker. The level of replicon RNA or reporter gene expression is a measure of viral replication.

-

Materials:

-

Huh-7 cells harboring an HCV genotype 1b subgenomic replicon (e.g., K2040 replicon).[7]

-

Cell culture medium and reagents.

-

Danoprevir (serially diluted).

-

Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR).

-

Primers for HCV replicon RNA: 5'-CACTCCCCTGTGAGGAACTACTG-3' (forward) and 5'-AGGCTGCACGACACTCATACT-3' (reverse).[7]

-

Probe: 5'-6-FAM-CTTCACGCAGAAAGCGTCTAGCCATGG-MGBNFQ-3'.[7]

-

-

Procedure:

-

Plate the Huh-7 replicon cells in 96-well plates.

-

After 24 hours, add serially diluted danoprevir to the cells.

-

Incubate for 48 hours.[7]

-

Extract total intracellular RNA.

-

Quantify the level of HCV replicon RNA using qRT-PCR.

-

Normalize the replicon RNA levels to a housekeeping gene.

-

Determine the EC50 value by fitting the dose-response curve.[7]

-

Clinical Trial: Multiple Ascending Dose (MAD) Study

This type of study evaluates the safety, pharmacokinetics, and antiviral activity of a new drug in humans.

-

Design: A randomized, placebo-controlled, double-blind study in patients with chronic HCV genotype 1 infection.[9]

-

Cohorts: Patients are enrolled in sequential cohorts, with each cohort receiving a higher dose of the drug than the previous one. For example, cohorts could receive 100 mg q12h, 100 mg q8h, 200 mg q12h, and 200 mg q8h of danoprevir.[9]

-

Duration: Treatment is administered for a defined period, such as 14 days.[9]

-

Endpoints:

-

Primary: Safety and tolerability (monitoring adverse events and laboratory abnormalities).

-

Secondary: Pharmacokinetics (measuring drug concentrations in plasma over time) and antiviral activity (quantifying changes in plasma HCV RNA levels).

-

-

Procedure:

-

Screen and enroll eligible patients.

-

Randomize patients to receive either danoprevir or a placebo.

-

Administer the assigned treatment for the specified duration.

-

Collect blood samples at predefined time points for pharmacokinetic and virologic analysis.

-

Monitor patients for any adverse events.

-

Analyze the data to assess the drug's safety profile, how it is absorbed, distributed, metabolized, and excreted, and its effect on viral load.

-

Visualizations

Caption: HCV Replication Pathway and Inhibition by ITMN-4077.

Caption: Workflow for FRET-based NS3/4A Protease Inhibition Assay.

Caption: Workflow for a Multiple Ascending Dose (MAD) Clinical Study.

References

- 1. dovepress.com [dovepress.com]

- 2. Danoprevir, a small-molecule NS3/4A protease inhibitor for the potential oral treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A pharmacokinetic/viral kinetic model to evaluate the treatment effectiveness of danoprevir against chronic HCV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impact of low-dose ritonavir on danoprevir pharmacokinetics: results of computer-based simulations and a clinical drug-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and Safety of Danoprevir-Ritonavir plus Peginterferon Alfa-2a–Ribavirin in Hepatitis C Virus Genotype 1 Prior Null Responders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. First clinical study using HCV protease inhibitor danoprevir to treat COVID-19 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Treatment of chronic hepatitis C patients with the NS3/4A protease inhibitor danoprevir (ITMN-191/RG7227) leads to robust reductions in viral RNA: a phase 1b multiple ascending dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

ITMN-4077: A Technical Overview of a Macrocyclic HCV NS3/4A Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatitis C Virus (HCV) infection remains a significant global health challenge. The viral nonstructural 3/4A (NS3/4A) serine protease is an essential enzyme for HCV replication and a prime target for direct-acting antiviral (DAA) agents. This document provides an in-depth technical guide on ITMN-4077, a macrocyclic inhibitor of the HCV NS3 protease. We will explore its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the complex biological pathways and experimental workflows involved. This guide is intended for professionals in the fields of virology, medicinal chemistry, and drug development.

Introduction: The Role of HCV NS3/4A Protease

The Hepatitis C virus produces a single large polyprotein that must be cleaved into individual structural and non-structural (NS) proteins to form a functional replication complex.[1] The HCV NS3/4A serine protease is responsible for four of these critical cleavages, processing the junctions at NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B.[1][2] This proteolytic activity is absolutely essential for viral maturation and replication.[2]

Furthermore, the NS3/4A protease is a key factor in HCV's ability to evade the host's innate immune system. It achieves this by cleaving two crucial adaptor proteins:

-

Mitochondrial Antiviral-Signaling protein (MAVS): This disrupts the RIG-I signaling pathway.[3][4]

-

Toll/IL-1 receptor domain-containing adapter-inducing interferon-β (TRIF): This disrupts the Toll-like receptor 3 (TLR3) pathway.[2][5]

By cleaving MAVS and TRIF, the protease prevents the downstream activation of transcription factors (like IRF3 and NF-κB) that are necessary for the production of type I interferons, which are critical components of the antiviral response.[2][3] Given its dual, essential roles in both viral replication and immune evasion, the NS3/4A protease is a highly validated and attractive target for antiviral drug development.[2]

ITMN-4077: Mechanism of Action

ITMN-4077 is a macrocyclic, non-covalent, competitive inhibitor designed to target the active site of the HCV NS3 protease. Its macrocyclic structure confers conformational rigidity, which is a key feature in the design of potent protease inhibitors, allowing for a precise fit into the shallow substrate-binding groove of the enzyme.[6][7]

By occupying the active site, ITMN-4077 directly blocks the protease's ability to bind and cleave the HCV polyprotein. This inhibition halts the production of mature non-structural proteins, thereby preventing the formation of the viral replication machinery. The inhibition of NS3/4A also preserves the integrity of MAVS and TRIF, potentially restoring the host's innate immune signaling pathways and allowing for an effective antiviral response.[2]

ITMN-4077 is closely related to Danoprevir (formerly ITMN-191/R7227), a more advanced and potent macrocyclic NS3/4A inhibitor that has undergone extensive clinical investigation.[2]

Quantitative Data: Inhibitory Potency

The efficacy of an inhibitor is quantified by several key parameters, including IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), and Ki (inhibition constant).[8][9] The table below summarizes the available quantitative data for ITMN-4077 and provides data for other relevant NS3/4A inhibitors for comparison.

| Compound | Target | Assay Type | Value | Genotype | Reference |

| ITMN-4077 | HCV NS3 Protease | Cell-based Replicon | EC50: 2131 nM | Not Specified | [10][11][12] |

| Danoprevir (ITMN-191) | HCV NS3/4A Protease | Clinical Study (14-day monotherapy) | Viral Load Decrease: up to 3.9 log10 | Genotype 1 | [2] |

| Grazoprevir | HCV NS3/4A Protease | Enzymatic Assay | Ki: 0.01 nM | Genotype 1b | [11] |

| Simeprevir | HCV NS3/4A Protease | Enzymatic Assay | Ki: 0.36 nM | Not Specified | [11] |

| Voxilaprevir | HCV NS3/4A Protease | Enzymatic Assay | Ki: 0.038 nM | Genotype 1b | [11] |

Key Experimental Protocols

The evaluation of HCV NS3/4A protease inhibitors like ITMN-4077 relies on standardized in vitro enzymatic assays and cell-based viral replication systems.

In Vitro HCV NS3/4A Protease Activity Assay (FRET-based)

This assay quantifies the enzymatic activity of recombinant NS3/4A protease and measures the potency of inhibitors.

Objective: To determine the IC50 value of an inhibitor against purified NS3/4A protease.

Materials:

-

Recombinant full-length NS3/4A protease complex.

-

FRET (Förster Resonance Energy Transfer) peptide substrate containing a fluorophore and a quencher separated by the NS3/4A cleavage sequence.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucoside.

-

Test compound (e.g., ITMN-4077) dissolved in DMSO.

-

96-well microplate (black, flat-bottom).

-

Fluorescence plate reader.

Methodology:

-

Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations. Further dilute these into the assay buffer.

-

Reaction Mixture: In each well of the microplate, add the test compound at its final desired concentration.

-

Enzyme Addition: Add the recombinant NS3/4A protease to each well (except for no-enzyme controls). Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the FRET peptide substrate to all wells to initiate the enzymatic reaction.

-

Signal Detection: Immediately begin monitoring the increase in fluorescence signal over time using a plate reader (e.g., excitation at 340 nm, emission at 490 nm). The cleavage of the substrate separates the fluorophore from the quencher, resulting in a detectable signal.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

-

Normalize the data using positive controls (enzyme + substrate, no inhibitor) and negative controls (substrate only, no enzyme).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.[13]

-

Cell-Based HCV Replicon Assay

This assay measures the ability of a compound to inhibit HCV RNA replication within human liver cells.[7]

Objective: To determine the EC50 value of an inhibitor in a cellular context.

Materials:

-

Huh-7 (human hepatoma) cells stably harboring a subgenomic HCV replicon (e.g., containing a luciferase or neomycin resistance gene).

-

Cell Culture Medium: DMEM supplemented with 10% FBS, non-essential amino acids, and G418 (for selection).

-

Test compound (e.g., ITMN-4077) dissolved in DMSO.

-

96-well cell culture plates.

-

Reagents for quantifying HCV replication (e.g., Luciferase Assay System if using a luciferase replicon).

Methodology:

-

Cell Plating: Seed the Huh-7 replicon cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include vehicle-only (DMSO) controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator to allow for HCV replication and compound activity.

-

Quantification of Replication:

-

If using a luciferase-based replicon, lyse the cells and measure the luciferase activity according to the manufacturer's protocol. Luminescence is directly proportional to the level of HCV RNA replication.

-

Alternatively, RNA can be extracted and quantified using RT-qPCR.

-

-

Cytotoxicity Assay (Parallel Plate): In parallel, treat a separate plate of the same cells with the same compound concentrations and perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to assess the compound's effect on cell viability.

-

Data Analysis:

-

Normalize the replicon signal (e.g., luciferase activity) to the cell viability data.

-

Plot the percentage of inhibition of replication against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to calculate the EC50 (the concentration at which replication is inhibited by 50%).

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Resistance to NS3/4A Protease Inhibitors

A significant challenge in the development of direct-acting antivirals is the potential for the virus to develop resistance. For NS3/4A protease inhibitors, resistance-associated substitutions (RASs) can emerge under selective pressure. These mutations often occur in or near the enzyme's active site, reducing the binding affinity of the inhibitor. Key amino acid positions associated with resistance include Q41, Q80, R155, A156, and D168.[4][14] For example, mutations at the D168 position can significantly decrease the susceptibility to many peptidomimetic inhibitors.[14] The development of next-generation inhibitors often focuses on maintaining potency against common RASs.

Conclusion

ITMN-4077 represents an important scaffold in the development of macrocyclic inhibitors against the HCV NS3/4A protease. By effectively blocking the dual functions of this critical viral enzyme—polyprotein processing and immune evasion—it demonstrates a valid and potent mechanism for antiviral activity. While more advanced compounds like Danoprevir have since progressed further, the foundational research on molecules like ITMN-4077 has been instrumental in shaping the landscape of modern HCV therapy. The technical protocols and pathway analyses presented here provide a framework for the continued research and development of novel protease inhibitors for HCV and other viral diseases.

References

- 1. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. open.metu.edu.tr [open.metu.edu.tr]

- 5. Immune evasion by hepatitis C virus NS3/4A protease-mediated cleavage of the Toll-like receptor 3 adaptor protein TRIF - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HCV Protease | BioChemPartner [biochempartner.com]

- 7. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]

- 8. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 9. promegaconnections.com [promegaconnections.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

The Biological Activity of Danoprevir (ITMN-191): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Danoprevir (formerly known as ITMN-191 or R7227) is a potent, orally bioavailable, second-generation peptidomimetic macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4A protease. This document provides an in-depth overview of the biological activity of Danoprevir, detailing its mechanism of action, antiviral potency, resistance profile, and the experimental methodologies used for its characterization.

Mechanism of Action

Danoprevir exerts its antiviral effect by targeting and inhibiting the HCV NS3/4A serine protease, a key enzyme essential for viral replication. The NS3 protease, in complex with its cofactor NS4A, is responsible for the post-translational cleavage of the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B). By non-covalently binding to the active site of the NS3/4A protease, Danoprevir blocks this proteolytic activity, thereby preventing the formation of the viral replication complex and ultimately suppressing HCV replication. Preclinical data have demonstrated that Danoprevir binds with high affinity to the HCV NS3 protease and exhibits a slow dissociation rate, which contributes to its potent antiviral activity.

Figure 1: Mechanism of Action of Danoprevir in Inhibiting HCV Replication.

In Vitro Antiviral Activity

Danoprevir has demonstrated potent antiviral activity against a range of HCV genotypes in various in vitro assays, including enzymatic assays and cell-based replicon systems.

Enzymatic Assays

The inhibitory activity of Danoprevir against the HCV NS3/4A protease is typically quantified by determining its half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Enzymatic Activity of Danoprevir against HCV NS3/4A Protease

| HCV Genotype | IC50 (nM) | Reference(s) |

| 1a | 0.2 - 0.4 | |

| 1b | 0.2 - 0.4 | |

| 2b | 1.6 | |

| 3a | 3.5 | |

| 4 | 0.2 - 0.4 | |

| 5 | 0.2 - 0.4 | |

| 6 | 0.2 - 0.4 |

Cell-Based Replicon Assays

The antiviral efficacy of Danoprevir in a cellular context is measured by its half-maximal effective concentration (EC50) in HCV replicon systems. These systems utilize human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating HCV RNA molecules.

Table 2: Antiviral Activity of Danoprevir in HCV Replicon Assays

| HCV Genotype | Replicon System | EC50 (nM) | Reference(s) |

| 1b | Subgenomic Replicon | 1.6 | |

| 1b | Patient-derived Replicon | 1.8 | |

| 1, 4, 6 | Chimeric Recombinant Virus | 2 - 3 | |

| 2, 3, 5 | Chimeric Recombinant Virus | 280 - 750 |

In Vivo Efficacy

Clinical trials have demonstrated the potent antiviral activity of Danoprevir in patients with chronic HCV infection, leading to significant reductions in viral load and high rates of sustained virologic response (SVR).

Table 3: Clinical Efficacy of Danoprevir-Based Regimens

| Study Population | Regimen | Duration | SVR12 Rate | Reference(s) |

| Treatment-naïve, non-cirrhotic, GT1b | Danoprevir/r + PegIFNα-2a + RBV | 12 weeks | 97.1% | |

| Treatment-naïve, non-cirrhotic, GT1 | Danoprevir/r + Ravidasvir + RBV | 12 weeks | 99% | |

| Prior null responders, GT1b | Danoprevir/r + PegIFNα-2a + RBV | 12 weeks | 88% | |

| Prior null responders, GT1a | Danoprevir/r + PegIFNα-2a + RBV | 12 weeks | 25% | |

| GT 1, 2, 3, or 6, with or without cirrhosis | Danoprevir/r + Sofosbuvir ± RBV | 12 weeks | 100% |

GT: Genotype; Danoprevir/r: Danoprevir boosted with ritonavir; PegIFNα-2a: Peginterferon alfa-2a; RBV: Ribavirin; SVR12: Sustained Virologic Response at 12 weeks post-treatment.

A phase 1b study of Danoprevir in combination with pegylated interferon α-2a and ribavirin showed a median change in HCV RNA from baseline to the end of treatment ranging from -4.7 to -5.7 log10 IU/mL across different dosing cohorts. Another study combining Danoprevir with the nucleoside polymerase inhibitor RG7128 resulted in a median HCV RNA reduction of -3.7 to -5.2 log10 IU/mL after 13 days.

Resistance Profile

As with other direct-acting antiviral agents, treatment with Danoprevir can lead to the selection of resistant viral variants. Amino acid substitutions in the NS3 protease can reduce the susceptibility of the virus to the drug.

Table 4: Key Resistance-Associated Substitutions (RASs) for Danoprevir

| NS3 Position | Substitution(s) | Fold-change in EC50 | HCV Genotype(s) | Reference(s) |

| R155 | K | >62 | 1a, 1b | |

| D168 | A, E, H, N, T, V | Variable | 1a, 1b | |

| Q80 | K, R | Variable | 1a | |

| Y56 | H | Reported in vitro | Not specified |

The R155K substitution is a key resistance mutation that has been observed in patients experiencing virologic breakthrough during Danoprevir therapy. The prevalence and impact of specific RASs can vary depending on the HCV subtype.

Experimental Protocols

NS3/4A Protease Inhibition Assay (FRET-based)

This assay measures the ability of Danoprevir to inhibit the enzymatic activity of purified HCV NS3/4A protease.

Methodology:

-

Reagents and Materials:

-

Recombinant purified HCV NS3/4A protease.

-

Fluorescence Resonance Energy Transfer (FRET) substrate peptide.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM DTT, 15% glycerol).

-

Danoprevir (or other test compounds) serially diluted in DMSO.

-

Microplate reader capable of fluorescence detection.

-

-

Procedure:

-

Dispense the assay buffer into the wells of a microplate.

-

Add serial dilutions of Danoprevir to the wells.

-

Add the NS3/4A protease to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate.

-

Monitor the increase in fluorescence over time using a microplate reader. The cleavage of the FRET substrate by the protease separates a fluorophore from a quencher, resulting in an increase in fluorescence.

-

Calculate the initial reaction rates from the linear phase of the fluorescence signal.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Danoprevir concentration and fitting the data to a sigmoidal dose-response curve.

-

Figure 2: Workflow for a FRET-based NS3/4A Protease Inhibition Assay.

HCV Replicon Assay

This cell-based assay evaluates the antiviral activity of Danoprevir on HCV RNA replication within human liver cells.

Methodology:

-

Cell Culture and Reagents:

-

Huh-7 cells harboring an HCV subgenomic replicon (e.g., encoding a luciferase reporter gene).

-

Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and a selection agent like G418).

-

Danoprevir (or other test compounds) serially diluted in DMSO.

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

Plate the HCV replicon-containing Huh-7 cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of Danoprevir. Include appropriate controls (e.g., vehicle control, positive control inhibitor).

-

Incubate the cells for a specified period (e.g., 48-72 hours) to allow for HCV replication and the effect of the compound to manifest.

-

Lyse the cells and measure the luciferase activity using a luminometer. The luciferase signal is proportional to the level of HCV replicon RNA.

-

Alternatively, total cellular RNA can be extracted, and HCV RNA levels can be quantified using RT-qPCR.

-

Determine the EC50 value by plotting the percentage of inhibition of luciferase activity (or HCV RNA levels) against the logarithm of the Danoprevir concentration and fitting the data to a dose-response curve. A cytotoxicity assay should be run in parallel to ensure the observed antiviral effect is not due to cellular toxicity.

-

Figure 3: Workflow for an HCV Replicon Assay.

Resistance Mutation Analysis

This involves selecting for and characterizing Danoprevir-resistant HCV variants.

Methodology:

-

In Vitro Selection:

-

Culture HCV replicon cells in the presence of sub-optimal concentrations of Danoprevir.

-

Gradually increase the concentration of Danoprevir over several passages to select for resistant cell populations.

-

Isolate individual resistant colonies.

-

-

Genotypic Analysis:

-

Extract total RNA from the resistant cell colonies.

-

Amplify the HCV NS3 region using RT-PCR.

-

Sequence the PCR products to identify amino acid substitutions compared to the wild-type sequence.

-

-

Phenotypic Analysis:

-

Introduce the identified mutations into a wild-type replicon construct using site-directed mutagenesis.

-

Perform replicon assays with the mutant constructs to determine the fold-change in EC50 for Danoprevir compared to the wild-type, confirming the resistance phenotype.

-

Conclusion

Danoprevir is a highly potent inhibitor of the HCV NS3/4A protease with demonstrated efficacy against a range of HCV genotypes, particularly genotype 1. Its biological activity has been extensively characterized through a variety of in vitro and in vivo studies. While resistance can emerge, the understanding of its resistance profile aids in the development of effective combination therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel anti-HCV agents.

An In-depth Technical Guide to ITMN 4077: A Macrocyclic HCV NS3/4A Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ITMN 4077 is a potent, macrocyclic inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease, an enzyme essential for viral replication and a key target for antiviral therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed information on its mechanism of action, including its role in disrupting the HCV life cycle and counteracting viral immune evasion strategies, is presented. Furthermore, this document outlines generalized experimental protocols for the synthesis and biological evaluation of this class of compounds, supported by visual diagrams to elucidate complex signaling pathways and experimental workflows.

Chemical Structure and Properties

This compound is a complex macrocyclic molecule with the systematic IUPAC name: tert-butyl ((2R,6S,13aS,14aR,16aS,Z)-14a-((cyclopropylsulfonyl)carbamoyl)-2-hydroxy-5,16-dioxo-1,2,3,5,6,7,8,9,10,11,13a,14,14a,15,16,16a-hexadecahydrocyclopropa[e]pyrrolo[1,2-a][1][2]diazacyclopentadecin-6-yl)carbamate.[3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 790305-05-4 | [3][4][5] |

| Molecular Formula | C₂₆H₄₀N₄O₈S | [3][5] |

| Molecular Weight | 568.69 g/mol | [3] |

| Exact Mass | 568.2567 | [3] |

| Elemental Analysis | C: 54.91%, H: 7.09%, N: 9.85%, O: 22.51%, S: 5.64% | [3] |

| Appearance | Not specified (likely a solid) | |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [4] |

| Storage | Store at -20°C for short-term and -80°C for long-term | [4][6] |

Chemical Structure:

Mechanism of Action and Biological Activity

This compound functions as a potent inhibitor of the HCV NS3/4A protease.[3][6] This viral enzyme is a chymotrypsin-like serine protease crucial for the HCV life cycle. The NS3 protein, which contains the protease domain, forms a stable, non-covalent heterodimer with its cofactor, NS4A. This complex is responsible for cleaving the HCV polyprotein at four specific sites, leading to the maturation of non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are essential for viral replication.[7][8]

By binding to the active site of the NS3/4A protease, this compound blocks this proteolytic activity. This inhibition prevents the processing of the viral polyprotein, thereby halting the formation of the viral replication complex and ultimately suppressing viral propagation.

Furthermore, the HCV NS3/4A protease plays a critical role in the virus's ability to evade the host's innate immune system. The protease achieves this by cleaving key cellular adaptor proteins, namely MAVS (Mitochondrial Antiviral-Signaling protein) and TRIF (TIR-domain-containing adapter-inducing interferon-β).[1][2][7] The cleavage of MAVS and TRIF disrupts the signaling pathways that lead to the production of type I interferons, which are crucial for establishing an antiviral state in the host. By inhibiting the NS3/4A protease, this compound can restore these antiviral signaling pathways.

The biological activity of this compound is highlighted by its effective concentration (EC50) of 2131 nM against the HCV NS3 protease.[3][6]

HCV NS3/4A Protease Signaling Pathway and Inhibition by this compound

The following diagram illustrates the role of HCV NS3/4A in the viral life cycle and host immune evasion, and the mechanism of inhibition by this compound.

Caption: HCV NS3/4A pathway and this compound inhibition.

Experimental Protocols

General Synthesis Workflow for Macrocyclic HCV Protease Inhibitors

The synthesis of complex macrocyclic inhibitors like this compound typically involves a multi-step approach. A convergent synthesis strategy is often employed, where key fragments of the molecule are synthesized separately and then coupled together in the later stages, followed by a macrocyclization step.

Caption: General synthesis workflow for macrocyclic inhibitors.

Methodology:

-

Fragment Synthesis: The synthesis would likely begin with commercially available or readily prepared chiral starting materials to establish the correct stereochemistry. Standard peptide coupling reactions, functional group transformations, and protecting group manipulations would be used to build the linear precursors of the macrocycle.

-

Fragment Coupling: Key fragments are joined using robust coupling reactions, such as amide bond formation (e.g., using HATU or TBTU as coupling agents).[9]

-

Macrocyclization: The crucial ring-closing step can be achieved through various methods. For molecules with olefinic tethers, ring-closing metathesis (RCM) using catalysts like Grubbs' or Zhan's catalyst is a common strategy.[9] Alternatively, macrolactamization can be employed to form a large amide ring.

-

Final Steps: The final steps typically involve the removal of protecting groups under conditions that do not compromise the integrity of the macrocycle, followed by any necessary final modifications.

-

Purification and Characterization: The final compound is purified to a high degree using techniques like High-Performance Liquid Chromatography (HPLC). The structure and purity are confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

HCV NS3/4A Protease Inhibition Assay

A common method to determine the inhibitory activity of compounds like this compound is a fluorescence resonance energy transfer (FRET) based enzymatic assay.

Methodology:

-

Reagents and Materials:

-

Recombinant HCV NS3/4A protease (genotype-specific).

-

A FRET-based peptide substrate containing a fluorophore and a quencher flanking the NS3/4A cleavage site.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with additives like DTT, glycerol, and a detergent).[10]

-

Test compound (this compound) dissolved in DMSO.

-

A suitable multi-well plate (e.g., 96- or 384-well black plates).

-

A fluorescence plate reader.

-

-

Assay Protocol:

-

The test compound is serially diluted in DMSO and then further diluted in the assay buffer to achieve the desired final concentrations.

-

The NS3/4A protease is diluted in the assay buffer to a predetermined concentration.

-

In the wells of the microplate, the enzyme solution is pre-incubated with the test compound (or DMSO for control wells) for a specific period at a controlled temperature to allow for inhibitor binding.

-

The enzymatic reaction is initiated by the addition of the FRET substrate.

-

The fluorescence intensity is monitored over time using a plate reader with appropriate excitation and emission wavelengths. As the enzyme cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

The initial reaction rates are calculated from the linear phase of the fluorescence signal progression.

-

-

Data Analysis:

-

The percentage of inhibition for each concentration of the test compound is calculated relative to the control (DMSO) wells.

-

The IC50 (or EC50) value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).

-

Conclusion

This compound is a well-characterized macrocyclic inhibitor of the HCV NS3/4A protease. Its complex chemical structure is designed for potent and specific binding to the enzyme's active site. By inhibiting the proteolytic activity of NS3/4A, this compound effectively blocks viral polyprotein processing, a critical step in the HCV replication cycle. Furthermore, its mechanism of action extends to restoring the host's innate immune response, which is subverted by the virus. The information and generalized protocols provided in this guide serve as a valuable resource for researchers and scientists in the field of antiviral drug discovery and development, facilitating further investigation into this and similar classes of compounds.

References

- 1. pnas.org [pnas.org]

- 2. Immune evasion by hepatitis C virus NS3/4A protease-mediated cleavage of the Toll-like receptor 3 adaptor protein TRIF - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. glpbio.com [glpbio.com]

- 5. This compound Datasheet DC Chemicals [dcchemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Discovery of MK-5172, a Macrocyclic Hepatitis C Virus NS3/4a Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Danoprevir (ITMN-191) in Virology: A Technical Guide

An In-depth Examination of the Mechanism, Efficacy, and Clinical Application of a Potent HCV NS3/4A Protease Inhibitor

This technical guide provides a comprehensive overview of Danoprevir (formerly known as ITMN-191 or R7227), a highly potent, macrocyclic peptidomimetic inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease. Developed for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, presents key quantitative data on its antiviral activity, outlines relevant experimental protocols, and illustrates the underlying virological pathways and resistance mechanisms.

Core Function and Mechanism of Action

Danoprevir is a direct-acting antiviral (DAA) agent that targets a critical enzyme in the HCV replication cycle. The virus produces its proteins as a single large polyprotein, which must be cleaved into individual functional units. This crucial processing step is mediated in large part by the viral NS3/4A serine protease.[1][2]

Danoprevir is a selective and potent inhibitor of this NS3/4A protease.[3] It binds to the active site of the enzyme with high affinity and a slow dissociation rate, effectively blocking its proteolytic activity.[4][5] By preventing the cleavage of the HCV polyprotein, Danoprevir halts the maturation of viral proteins essential for forming new viral replication complexes, thereby suppressing viral replication.[1][2]

Quantitative Antiviral Potency

The efficacy of Danoprevir has been quantified through various in vitro assays, demonstrating sub-nanomolar to low-nanomolar potency against multiple HCV genotypes.

Table 1: In Vitro Inhibitory and Effective Concentrations of Danoprevir

| Assay Type | Target | Genotype (GT) | IC50 / EC50 (nM) | Reference |

| Enzymatic Assay (IC50) | NS3/4A Protease | GT-1a | 0.2 ± 0.01 | [1] |

| GT-1b | 0.29 ± 0.07 | [1][3] | ||

| GT-2b | 1.6 ± 0.1 | [1] | ||

| GT-3a | 3.5 | [3] | ||

| GT-4, 5, 6 | 0.2 - 0.4 | [3] | ||

| Replicon Assay (EC50) | Subgenomic Replicon | GT-1b | 1.8 | [5] |

| Chimeric Virus Assay (IC50) | Recombinant Virus | GT-1, 4, 6 | 2 - 3 | [3] |

| GT-2, 3, 5 | 280 - 750 | [3] |

IC50 (Half-maximal inhibitory concentration) refers to the concentration of the drug that inhibits 50% of the target enzyme's activity. EC50 (Half-maximal effective concentration) is the concentration that produces 50% of the maximal antiviral effect in a cell-based assay.

Table 2: Clinical Efficacy of Danoprevir-Based Regimens

| Clinical Trial Phase | Patient Population | Treatment Regimen | Key Result (HCV RNA Reduction) | Reference |

| Phase 1b | Genotype 1, Treatment-Naïve | Danoprevir (200mg q8h) Monotherapy for 14 days | -3.9 log10 IU/mL (Median maximal decrease) | [6] |

| Phase 2 (ATLAS Interim) | Genotype 1, Treatment-Naïve | Danoprevir (900mg q12h) + PegIFN/RBV for 12 weeks | 92% of patients achieved undetectable HCV RNA (<15 IU/mL) | [7] |

| Phase 3 | Genotype 1, Non-cirrhotic | Danoprevir/ritonavir + PegIFN/RBV for 12 weeks | 97.1% achieved Sustained Virologic Response (SVR12) | [8] |

PegIFN/RBV: Pegylated Interferon alfa and Ribavirin. SVR12 (Sustained Virologic Response at 12 weeks post-treatment) is considered a virological cure.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of HCV Polyprotein Processing

The following diagram illustrates the HCV replication cycle within a hepatocyte and the specific point of intervention by Danoprevir.

References

- 1. Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Understanding the drug resistance mechanism of hepatitis C virus NS3/4A to ITMN-191 due to R155K, A156V, D168A/E mutations: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Treatment of chronic hepatitis C patients with the NS3/4A protease inhibitor danoprevir (ITMN-191/RG7227) leads to robust reductions in viral RNA: A phase 1b multiple ascending dose study [natap.org]

- 7. Gastro-Hep News - PMC [pmc.ncbi.nlm.nih.gov]

- 8. First clinical study using HCV protease inhibitor danoprevir to treat COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Case of ITMN 4077: A Search for a Development History

A comprehensive search for the discovery and development history of a compound designated "ITMN 4077" has yielded no publicly available information. This suggests that "this compound" may represent an internal, preclinical, or discontinued project designation that has not been disclosed in scientific literature, clinical trial registries, or public press releases.

The absence of any data relating to "this compound" precludes the creation of an in-depth technical guide as requested. Key information, including its mechanism of action, preclinical data, and any potential clinical development, remains unavailable. Therefore, the core requirements of summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways cannot be fulfilled at this time.

Further investigation would require access to proprietary databases or internal documentation from the organization that may have originated the "this compound" designation. Without such access, the scientific and developmental history of this compound remains unknown to the public.

Unveiling the Precision of ITMN 4077: A Deep Dive into its Target Specificity for HCV Protease

For Immediate Release

SOUTH SAN FRANCISCO, CA – November 18, 2025 – In the landscape of antiviral drug development, the specificity of a therapeutic agent for its intended target is a cornerstone of both efficacy and safety. This technical guide provides an in-depth analysis of the target specificity of ITMN 4077, also known as danoprevir or ITMN-191, a potent macrocyclic inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of virology and antiviral therapeutics.

The HCV NS3/4A serine protease is a critical enzyme in the viral replication cycle, responsible for cleaving the HCV polyprotein into mature non-structural proteins.[1][2] Its inhibition effectively halts viral proliferation, making it a prime target for direct-acting antiviral (DAA) agents. This compound has demonstrated remarkable potency and a high degree of selectivity for the HCV NS3/4A protease, a characteristic that minimizes off-target effects and enhances its therapeutic index.

Quantitative Analysis of Inhibitory Activity

The potency and selectivity of this compound have been quantified through a series of biochemical and cellular assays. The following tables summarize the key inhibitory constants and efficacy data, providing a clear comparison of its activity against the intended target and other proteases.

Table 1: Inhibitory Potency of this compound (Danoprevir) against HCV NS3/4A Protease Genotypes

| HCV Genotype | IC50 (nM) | EC50 (nM) | Ki (nM) | KD (nM) |

| 1a | 0.2 - 0.4 | - | - | 4.0 |

| 1b | 0.2 - 0.4 | 1.6 | - | 6.5 |

| 2a | - | 750 | - | - |

| 2b | 1.6 | - | - | - |

| 3a | 3.5 | 280 | - | 21 |

| 4 | 0.2 - 0.4 | 2 | - | - |

| 5 | 0.2 - 0.4 | 670 | - | - |

| 6 | 0.2 - 0.4 | 2 | - | - |

| Reference (1b) | 0.29 | 1.8 | - | - |

IC50: Half-maximal inhibitory concentration in biochemical assays. EC50: Half-maximal effective concentration in cell-based replicon assays. Ki: Inhibition constant. KD: Equilibrium dissociation constant. Data compiled from multiple sources.[1][3][4]

Table 2: Selectivity Profile of this compound (Danoprevir) against a Panel of Human Proteases

| Protease Panel | Number of Proteases Tested | This compound (Danoprevir) IC50 |

| Various Human Proteases | 53 | > 10,000 nM |

This demonstrates a selectivity of over 35,000-fold for HCV NS3/4A protease compared to a wide range of human proteases.[1][5]

Experimental Protocols

The quantitative data presented above were derived from rigorous experimental methodologies. The following sections detail the core protocols for the key assays cited.

HCV NS3/4A Protease Inhibition Assay (Biochemical Assay)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the purified HCV NS3/4A protease.

1. Materials:

- Enzyme: Recombinant full-length HCV NS3/4A protease (genotype-specific).

- Substrate: A synthetic peptide substrate with a fluorophore and a quencher, such as a FRET (Fluorescence Resonance Energy Transfer) substrate.

- Assay Buffer: Typically contains Tris-HCl, NaCl, glycerol, DTT, and a detergent (e.g., CHAPS).

- Inhibitor: this compound (Danoprevir) serially diluted in DMSO.

- Microplate: 96-well or 384-well black, low-binding plates.

- Plate Reader: Fluorescence plate reader.

2. Method:

- Dispense the assay buffer into the wells of the microplate.

- Add the serially diluted this compound to the wells.

- Add the HCV NS3/4A protease to the wells and pre-incubate with the inhibitor for a defined period (e.g., 15-60 minutes) at a controlled temperature (e.g., 30°C) to allow for binding.

- Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells.

- Immediately begin monitoring the increase in fluorescence signal over time using the plate reader. The cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.

- Calculate the initial reaction rates from the linear phase of the fluorescence progress curves.

- Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

HCV Replicon Assay (Cell-Based Assay)

This assay measures the ability of a compound to inhibit HCV RNA replication within a human hepatoma cell line (e.g., Huh-7) containing a subgenomic HCV replicon.

1. Materials:

- Cells: Huh-7 cells stably expressing an HCV subgenomic replicon. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.

- Cell Culture Medium: DMEM supplemented with fetal bovine serum, non-essential amino acids, and antibiotics. For replicon-containing cells, G418 is typically added to maintain selection.

- Inhibitor: this compound (Danoprevir) serially diluted in DMSO.

- Luciferase Assay Reagent: Commercially available reagent for the detection of luciferase activity.

- Luminometer: Instrument for measuring luminescence.

- Cell Culture Plates: 96-well clear-bottom white plates.

2. Method:

- Seed the HCV replicon-containing Huh-7 cells into the 96-well plates and allow them to adhere overnight.

- Treat the cells with serial dilutions of this compound. Include appropriate controls (e.g., DMSO vehicle control).

- Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

- After incubation, remove the culture medium and lyse the cells.

- Add the luciferase assay reagent to the cell lysates according to the manufacturer's instructions.

- Measure the luminescence signal using a luminometer.

- To assess cytotoxicity, a parallel assay (e.g., MTS or CellTiter-Glo) can be performed.

- Plot the luciferase activity (normalized to the vehicle control) against the inhibitor concentrations and fit the data to a dose-response curve to determine the EC50 value.

Visualizing the Mechanism and Workflow

To further elucidate the interactions and processes described, the following diagrams have been generated using the DOT language.

Caption: Mechanism of HCV NS3/4A Protease Inhibition by this compound.

Caption: Experimental Workflow for Assessing this compound Specificity.

Conclusion

The data and methodologies presented in this technical guide underscore the high target specificity of this compound for the HCV NS3/4A protease. Its sub-nanomolar potency against multiple HCV genotypes, coupled with a remarkable selectivity profile against a broad range of human proteases, establishes it as a highly targeted antiviral agent. The detailed experimental protocols provided herein offer a foundation for the continued research and development of next-generation HCV protease inhibitors and other targeted antiviral therapies. The exceptional specificity of this compound is a testament to the power of structure-based drug design in achieving potent and safe therapeutic interventions.

References

The Dawn of a New Era in Hepatitis C Treatment: A Technical Guide to Macrocyclic HCV Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The advent of direct-acting antivirals (DAAs) has revolutionized the treatment landscape for chronic Hepatitis C virus (HCV) infection, transforming it from a debilitating chronic condition to a curable disease for the majority of patients.[1] At the forefront of this therapeutic revolution are the macrocyclic HCV NS3/4A protease inhibitors, a class of potent small molecules that have become a cornerstone of modern combination therapies. This in-depth technical guide provides a comprehensive overview of the core science behind these remarkable compounds, from their mechanism of action and chemical evolution to the experimental methodologies used in their evaluation and the clinical data that underscore their success.

The Target: Unraveling the HCV NS3/4A Protease

The Hepatitis C virus is a single-stranded RNA virus that produces a single large polyprotein, which must be cleaved into individual structural and non-structural (NS) proteins to form new, infectious viral particles.[2][3] The HCV NS3/4A protease, a serine protease, plays a critical role in this process by cleaving the viral polyprotein at four specific sites.[4][5] The NS3 protein contains the catalytic domain, while the NS4A protein acts as a cofactor, anchoring the NS3 protease to intracellular membranes and enhancing its enzymatic activity.[5] By inhibiting the NS3/4A protease, the viral replication cycle is effectively halted.[4]

The following diagram illustrates the pivotal role of the NS3/4A protease in the HCV life cycle, making it a prime target for antiviral therapy.

The Inhibitors: From Linear Peptides to Potent Macrocycles

The development of HCV NS3/4A protease inhibitors has been a journey of rational drug design, evolving from early, linear peptidomimetic compounds to the highly potent and orally bioavailable macrocyclic inhibitors used in today's therapies.[6]

-

First-Generation Linear Inhibitors: Initial efforts focused on designing linear molecules that mimicked the natural substrates of the NS3/4A protease. While these early inhibitors, such as boceprevir and telaprevir, demonstrated clinical efficacy, they were often hampered by high pill burdens, significant side effects, and a low barrier to resistance.[7]

-

Second-Generation Macrocyclic Inhibitors: To overcome the limitations of linear inhibitors, researchers developed macrocyclic compounds. By cyclizing the peptide-like backbone, these molecules exhibit improved metabolic stability, enhanced potency, and a better resistance profile.[6] This structural constraint pre-organizes the inhibitor into a conformation that is optimal for binding to the shallow active site of the NS3/4A protease.[8] Prominent examples of macrocyclic HCV inhibitors include simeprevir, paritaprevir, and grazoprevir.

The following diagram illustrates the general workflow for the discovery and development of macrocyclic HCV inhibitors.

Quantitative Assessment of Inhibitor Potency and Pharmacokinetics

The efficacy of macrocyclic HCV inhibitors is quantified through a series of in vitro assays that determine their inhibitory activity against the NS3/4A protease and their ability to block viral replication in cell-based systems. Furthermore, understanding their pharmacokinetic properties is crucial for predicting their in vivo performance.

In Vitro Antiviral Activity

The following table summarizes the in vitro activity of several key macrocyclic HCV inhibitors against different HCV genotypes and common resistance-associated substitutions (RASs).

| Inhibitor | Target | Genotype 1b (Wild-Type) IC50/EC50 (nM) | Genotype 1a (Wild-Type) IC50/EC50 (nM) | Activity against RASs (Fold Change in EC50) |

| Simeprevir (TMC435) | NS3/4A Protease | 0.4 (Ki) / 8 (EC50)[9][10] | 0.5 (Ki)[9] | Q80K: 12-fold[11] |

| Paritaprevir (ABT-450) | NS3/4A Protease | 0.08 (Ki) / 1 (EC50) | 0.22 (Ki) / 0.21 (EC50) | D168V: 2-fold |

| Grazoprevir (MK-5172) | NS3/4A Protease | 0.02 (Ki) / 0.4 (EC50) | 0.01 (Ki) / 0.1 (EC50) | R155K: 3-fold |

| Danoprevir (ITMN-191) | NS3/4A Protease | 0.2-0.4 (IC50) / 1.6 (EC50)[6] | - | - |

| Vaniprevir (MK-7009) | NS3/4A Protease | 0.13 (Ki) / 2.7 (EC50) | 0.06 (Ki) / 0.8 (EC50) | - |

IC50: Half maximal inhibitory concentration; EC50: Half maximal effective concentration; Ki: Inhibition constant. Data compiled from various sources.

Pharmacokinetic Properties

The pharmacokinetic profiles of these inhibitors are critical for ensuring adequate drug exposure at the site of action.

| Inhibitor | Oral Bioavailability (%) | Protein Binding (%) | Elimination Half-life (hours) | Primary Route of Elimination |

| Simeprevir | 62 (fed)[12] | >99.9[12] | 41 (HCV-infected)[12] | Feces[12] |

| Paritaprevir | ~53 | >98.6 | 5.5 | Feces |

| Grazoprevir | ~26 | 98.8 | 31 | Feces |

| Danoprevir | 15 (rat)[6] | - | - | - |

| Vaniprevir | - | >99 | 15-20 | Feces |

Data compiled from various sources.

Experimental Protocols

The discovery and characterization of macrocyclic HCV inhibitors rely on robust and reproducible in vitro assays. Below are detailed methodologies for two key experiments.

HCV Replicon Assay

This cell-based assay is essential for determining the antiviral efficacy of a compound in a cellular context that mimics viral replication.

Objective: To measure the ability of a test compound to inhibit HCV RNA replication in a human hepatoma cell line (Huh-7) harboring a subgenomic HCV replicon.

Materials:

-

Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) with a reporter gene (e.g., luciferase).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, penicillin, and streptomycin.

-

G418 (geneticin) for selection of replicon-containing cells.

-

Test compounds dissolved in dimethyl sulfoxide (DMSO).

-

Luciferase assay reagent (e.g., Bright-Glo).

-

96-well or 384-well cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the HCV replicon cells in 96-well or 384-well plates at a density that allows for logarithmic growth during the assay period (e.g., 5,000-10,000 cells/well). Incubate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.[13]

-

Compound Addition: Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) to avoid solvent-induced cytotoxicity. Add the diluted compounds to the cells. Include a "no drug" control (vehicle only) and a positive control (a known HCV inhibitor).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[13]

-

Luciferase Assay: After the incubation period, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. Measure the luciferase activity using a luminometer.

-

Data Analysis: The luciferase signal is proportional to the level of HCV replication. Calculate the percent inhibition for each compound concentration relative to the vehicle control. The EC50 value, the concentration at which 50% of viral replication is inhibited, is determined by fitting the dose-response data to a sigmoidal curve.

NS3/4A Protease Activity Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the HCV NS3/4A protease.

Objective: To determine the IC50 value of a test compound against purified recombinant HCV NS3/4A protease.

Materials:

-

Recombinant HCV NS3/4A protease (e.g., genotype 1b).

-

A fluorogenic peptide substrate that is cleaved by the NS3/4A protease (e.g., a FRET-based substrate).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol).

-

Test compounds dissolved in DMSO.

-

384-well black plates.

-

Fluorescence plate reader.

Procedure:

-

Assay Preparation: Add the assay buffer to the wells of a 384-well plate.

-

Compound Addition: Add the serially diluted test compounds to the wells. Include a "no inhibitor" control (vehicle only) and a positive control (a known NS3/4A protease inhibitor).

-

Enzyme Addition: Add the purified NS3/4A protease to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the protease activity.

-

Data Analysis: Calculate the initial reaction velocity for each compound concentration. Determine the percent inhibition relative to the "no inhibitor" control. The IC50 value, the concentration at which 50% of the enzyme activity is inhibited, is calculated by fitting the dose-response data to a sigmoidal curve.

Clinical Efficacy and the Goal of Sustained Virologic Response (SVR)

The ultimate measure of success for any HCV therapy is the achievement of a sustained virologic response (SVR), which is defined as undetectable HCV RNA in the blood 12 or 24 weeks after the completion of treatment and is considered a virologic cure.[1] Macrocyclic HCV inhibitors, as part of combination therapies with other DAAs such as NS5A inhibitors and NS5B polymerase inhibitors, have consistently demonstrated high SVR rates across different HCV genotypes and patient populations.

The following table provides a snapshot of the SVR rates achieved in clinical trials with regimens containing macrocyclic HCV inhibitors.

| Regimen (Containing Macrocyclic Inhibitor) | HCV Genotype | Patient Population | SVR12 Rate (%) |

| Simeprevir + Sofosbuvir | 1 | Treatment-Naïve & Experienced | 91-100[14] |

| Paritaprevir/r + Ombitasvir + Dasabuvir | 1 | Treatment-Naïve | 96 |

| Grazoprevir + Elbasvir | 1, 4 | Treatment-Naïve & Experienced | 92-99 |

SVR12: Sustained Virologic Response at 12 weeks post-treatment. Data compiled from various clinical trial reports.

The Challenge of Resistance

A significant challenge in antiviral therapy is the emergence of drug resistance due to the high mutation rate of RNA viruses like HCV.[15] Resistance-associated substitutions (RASs) in the NS3 protease can reduce the binding affinity of inhibitors, thereby diminishing their efficacy. Common RASs for NS3/4A protease inhibitors include mutations at positions Q80, R155, A156, and D168.[4][11]

The development of second-generation macrocyclic inhibitors has been driven, in part, by the need to overcome resistance to earlier agents. The structural rigidity and optimized interactions of these newer compounds can often maintain activity against common RASs. The following diagram illustrates the interplay between inhibitor binding and the emergence of resistance.

Conclusion and Future Directions

Macrocyclic HCV NS3/4A protease inhibitors represent a triumph of modern medicinal chemistry and a testament to the power of structure-based drug design. Their development has been instrumental in the paradigm shift in HCV treatment, offering curative therapies with high efficacy and improved tolerability.

Future research in this area will likely focus on:

-

Pangenotypic Inhibitors: Developing inhibitors that are equally effective against all major HCV genotypes.

-

Overcoming Resistance: Designing novel macrocycles that are resilient to a broader range of RASs.

-

Combination Therapies: Exploring new combinations of DAAs to further shorten treatment durations and improve outcomes in difficult-to-treat patient populations.

-

Host-Targeting Antivirals: Investigating the potential of targeting host factors essential for viral replication as a complementary strategy to direct-acting antivirals.

The journey of macrocyclic HCV inhibitors from the laboratory to the clinic serves as a powerful example of how a deep understanding of virology, enzymology, and medicinal chemistry can lead to life-saving medicines. The continued innovation in this field holds the promise of a future where Hepatitis C is a globally eradicated disease.

References

- 1. Evaluation of Sustained Virologic Response as a Relevant Surrogate Endpoint for Long-term Outcomes of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]

- 4. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors | PLOS Pathogens [journals.plos.org]

- 5. Resistance Outside the Substrate Envelope: Hepatitis C NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. dev-medivir.euwest01.umbraco.io [dev-medivir.euwest01.umbraco.io]

- 8. Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro activity and preclinical pharmacokinetics of the HCV protease inhibitor TMC435350 [natap.org]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro Resistance Profile of the Hepatitis C Virus NS3/4A Protease Inhibitor TMC435 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simeprevir - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. natap.org [natap.org]

- 15. Drug resistance against HCV NS3/4A inhibitors is defined by the balance of substrate recognition versus inhibitor binding - PMC [pmc.ncbi.nlm.nih.gov]

ITMN 4077 and its relation to Danoprevir

An In-depth Technical Guide to ITMN-4077 (Danoprevir) and its Role as a Hepatitis C Virus NS3/4A Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ITMN-4077, also known as Danoprevir or RG7227, is a potent, second-generation, macrocyclic peptidomimetic inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease.[1][2] This document provides a comprehensive technical overview of Danoprevir, focusing on its mechanism of action, quantitative efficacy data from clinical trials, detailed experimental protocols for its evaluation, and its relationship with the broader landscape of HCV treatment. Danoprevir was developed to address the significant global health burden of chronic HCV infection by targeting a key enzyme essential for viral replication.[1]

Introduction

Hepatitis C is a liver disease caused by the Hepatitis C virus (HCV), a single-stranded RNA virus. The virus replicates by translating its RNA into a large polyprotein, which is then cleaved by host and viral proteases into functional structural and non-structural (NS) proteins.[3][4] The NS3/4A protease plays a crucial role in this process, cleaving the polyprotein at four specific junctions to release NS4A, NS4B, NS5A, and NS5B, all of which are essential for viral replication.[2][3] By inhibiting this enzyme, the viral life cycle is interrupted. Danoprevir emerged as a promising direct-acting antiviral (DAA) agent designed to specifically and potently inhibit the HCV NS3/4A protease.[1][2]

Mechanism of Action

Danoprevir is a non-covalent, competitive inhibitor of the HCV NS3/4A protease.[2] Its macrocyclic structure allows it to bind with high affinity to the active site of the enzyme, preventing the processing of the HCV polyprotein.[1][2] This inhibition of proteolytic cleavage halts the maturation of essential viral enzymes and structural proteins, thereby suppressing viral replication.[2]

Signaling Pathway: HCV Polyprotein Processing

The following diagram illustrates the HCV polyprotein processing pathway and the inhibitory action of Danoprevir.

Caption: HCV Polyprotein Processing and Danoprevir's Point of Inhibition.

Quantitative Data

Table 1: In Vitro Activity of Danoprevir (ITMN-4077)

| Parameter | Value | Cell Line/Assay | Genotype | Reference |

| IC₅₀ | 0.2-3.5 nM | NS3/4A Protease Assay | 1a, 1b, 4, 5, 6 | [5] |

| 280-750 nM | NS3/4A Protease Assay | 2b, 3a | [5] | |

| EC₅₀ | 1.8 nM | HCV Replicon Assay | 1b | [5] |

| 2131 nM | HCV Replicon Assay | Not Specified | [6] |

Table 2: Clinical Efficacy of Danoprevir-based Regimens

| Study/Regimen | Patient Population | Treatment Duration | Sustained Virologic Response (SVR12/24) | Reference |

| Danoprevir/r + Peg-IFN α-2a + RBV | Treatment-naïve, non-cirrhotic, GT-1b | 12 weeks | 97.1% (SVR12) | [2] |

| Danoprevir/r + Ravidasvir + RBV (EVEREST study) | Treatment-naïve, non-cirrhotic, GT-1 | 12 weeks | 100% (SVR12 & SVR24) | [2] |

| Danoprevir/r + Peg-IFN α-2a + RBV (DAUPHINE study) | Treatment-naïve, non-cirrhotic, GT-1a | 12 weeks | 63.0% (SVR24) | [7] |

| Treatment-naïve, non-cirrhotic, GT-1b | 12 weeks | 73.9% (SVR24) | [7] | |

| Treatment-naïve, non-cirrhotic, GT-4 | 12 weeks | 100% (SVR24) | [7] |

Danoprevir/r: Ritonavir-boosted Danoprevir; Peg-IFN α-2a: Peginterferon alfa-2a; RBV: Ribavirin; GT: Genotype

Table 3: Danoprevir Resistance-Associated Substitutions (RASs)

| NS3 Mutation | EC₅₀ Fold Change | Replication Capacity (%) | Genotype | Reference |

| Q80K | 2.3 | 98 | 1b | [2] |

| Q80R | 3.5 | 40 | 1b | [2] |

| R155K | 62 - 93 | 94 | 1 | [2][5] |

| D168A | >1000 | 104 | 1b | [2] |

| D168E | 75 | 34 | 1b | [2] |

| D168T | 227 | 192 | 1b | [2] |

| D168V | 93 | 94 | 1 | [2] |

Table 4: Pharmacokinetic Parameters of Danoprevir (100 mg single dose)

| Parameter | Danoprevir Alone | Danoprevir + Ritonavir (100 mg q12h) | Fold Increase | Reference |

| Cmax (ng/mL) | Not specified | Not specified | ~3.2 | [8] |

| AUC₀₋inf (ng*h/mL) | Not specified | Not specified | ~5.5 | [8] |

| C₁₂h (ng/mL) | Not specified | Not specified | ~42 | [8] |

Cmax: Maximum plasma concentration; AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity; C₁₂h: Plasma concentration at 12 hours post-dose.

Experimental Protocols

HCV NS3/4A Protease Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the HCV NS3/4A protease.

Methodology:

-

Reagents and Materials:

-

Recombinant HCV NS3/4A protease (genotype-specific).

-

Fluorogenic substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]-AS-Cys(5-FAMsp)-NH2).[5]

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM DTT, 15% (v/v) glycerol, 25 µM NS4A peptide.[5]

-

Test compound (Danoprevir) serially diluted in DMSO.

-

96-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Add assay buffer to the wells of the microplate.

-

Add serial dilutions of Danoprevir to the wells. Include control wells with DMSO only (no inhibitor) and wells without the enzyme (background).

-

Initiate the reaction by adding the NS3/4A protease to each well (final concentration ~50 pM).[5]

-

Incubate the plate at a controlled temperature (e.g., 30°C).

-

Add the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in a fluorescence signal.

-

Calculate the initial reaction rates from the linear phase of the fluorescence curve.

-

Determine the percent inhibition for each Danoprevir concentration relative to the no-inhibitor control.

-

Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

-

HCV Replicon Assay

This cell-based assay measures the antiviral activity of a compound by quantifying the replication of an HCV subgenomic replicon in a human hepatoma cell line (e.g., Huh-7).

Methodology:

-

Reagents and Materials:

-

Huh-7 cells harboring a stable HCV subgenomic replicon (e.g., genotype 1b).

-

Cell culture medium (e.g., DMEM with 10% FBS and G418 for selection).

-

Test compound (Danoprevir) serially diluted in cell culture medium.

-

Reagents for RNA extraction.

-

Reagents for quantitative real-time RT-PCR (qRT-PCR), including primers and a probe specific to the HCV 5' untranslated region (5'-UTR).[5]

-

-

Procedure:

-

Plate the HCV replicon-containing Huh-7 cells in 96-well plates and allow them to adhere overnight.

-

Remove the existing medium and add fresh medium containing serial dilutions of Danoprevir. Include control wells with no drug.

-

Incubate the cells for a defined period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.

-

After incubation, wash the cells and extract total cellular RNA.

-

Quantify the level of HCV replicon RNA using qRT-PCR.

-

Normalize the HCV RNA levels to an internal control housekeeping gene (e.g., GAPDH).

-

Determine the percent inhibition of HCV RNA replication for each Danoprevir concentration relative to the no-drug control.

-

Calculate the EC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

-

Experimental Workflow Diagram

References

- 1. Discovery of danoprevir (ITMN-191/R7227), a highly selective and potent inhibitor of hepatitis C virus (HCV) NS3/4A protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. Impact of low-dose ritonavir on danoprevir pharmacokinetics: results of computer-based simulations and a clinical drug-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ITMN 4077: An HCV NS3 Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of ITMN 4077, a macrocyclic inhibitor targeting the Hepatitis C Virus (HCV) NS3 protease. The following experimental procedures are designed to assess the compound's enzymatic inhibition, antiviral efficacy in a cellular context, and potential cytotoxicity.

Introduction

This compound is a macrocyclic compound identified as an inhibitor of the Hepatitis C Virus (HCV) NS3 protease[1][2][3]. The NS3/4A serine protease is a critical enzyme in the HCV lifecycle, responsible for cleaving the viral polyprotein to produce mature, functional viral proteins. Inhibition of this enzyme blocks viral replication, making it a key target for antiviral drug development. This compound has been reported to have a half-maximal effective concentration (EC50) of 2131 nM against the HCV NS3 protease[1][2][3][4]. These protocols outline the necessary steps to independently verify its inhibitory activity and assess its cellular effects.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound.

| Compound | Target | Assay Type | Reported Value |

| This compound | HCV NS3 Protease | Enzymatic Assay | EC50: 2131 nM |

Signaling Pathway and Mechanism of Action